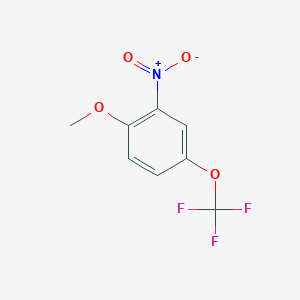
2-Nitro-4-(trifluoromethoxy)anisole
Descripción general
Descripción
2-Nitro-4-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H6F3NO4. It is a derivative of anisole (methoxybenzene) where a nitro group and a trifluoromethoxy group are attached to the benzene ring.
Mecanismo De Acción
Target of Action
It’s known that trifluoromethoxy group is finding increased utility as a substituent in bioactives , suggesting that it may interact with various biological targets.
Mode of Action
It’s known that 4-(trifluoromethoxy)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
The compound’s molecular weight (23713 g/mol) and its physical properties such as boiling point (90…95 °C at 05 mmHg) and melting point (47 °C) suggest that it might have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethoxy)anisole. For instance, the compound is classified as a flammable liquid and may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it should be handled with care, especially in environments with heat, sparks, open flames, or other ignition sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethoxy)anisole typically involves the nitration of 4-(trifluoromethoxy)anisole. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar nitration processes on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product is 2-amino-4-(trifluoromethoxy)anisole.
Substitution: Depending on the substituent and reaction conditions, various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
2-Nitro-4-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: This compound has a similar structure but with an amino group instead of a methoxy group.
4-(Trifluoromethoxy)anisole: This compound lacks the nitro group and is used as a precursor in the synthesis of 2-Nitro-4-(trifluoromethoxy)anisole.
Uniqueness
This compound is unique due to the presence of both a nitro group and a trifluoromethoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-3-2-5(16-8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKQTICAABSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



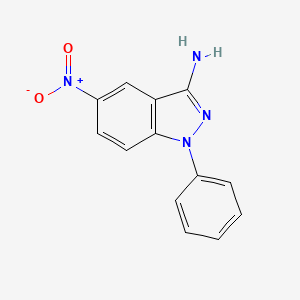
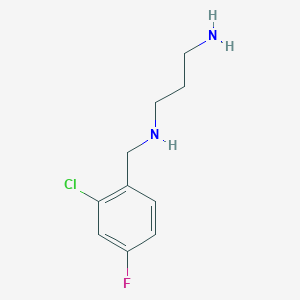

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine](/img/structure/B3023210.png)
![N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B3023211.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B3023212.png)
![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)
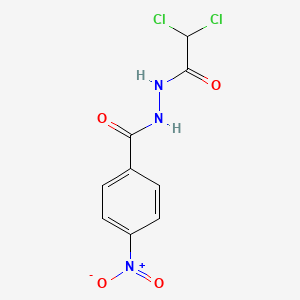

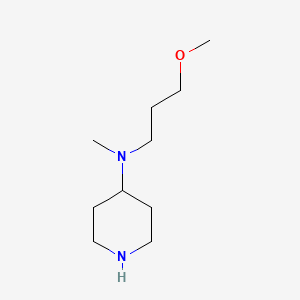
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)

